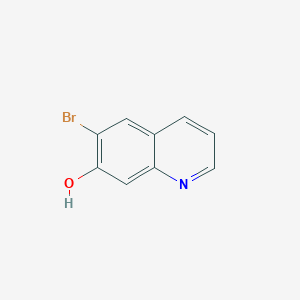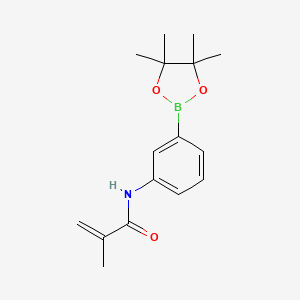![molecular formula C24H17NS B8223095 N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)
N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a dibenzo[b,d]thiophene core, which is a sulfur-containing tricyclic structure, and a biphenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dibenzo[b,d]thiophene core: This can be achieved by cyclization reactions involving biphenyl derivatives and sulfur sources under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, leading to the formation of amines or partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
科学研究应用
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and electronic properties.
作用机制
The mechanism of action of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine depends on its specific application. In the context of organic electronics, the compound can act as a charge transport material, facilitating the movement of electrons or holes through a device. This is achieved through interactions with molecular orbitals and the formation of conductive pathways.
相似化合物的比较
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the biphenyl and amine groups.
N-([1,1’-biphenyl]-3-yl)dibenzo[b,d]thiophen-2-amine: A structural isomer with the biphenyl group attached at a different position.
N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine: Another isomer with the biphenyl group attached at yet another position.
Uniqueness
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine is unique due to the specific positioning of the biphenyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
属性
IUPAC Name |
N-(2-phenylphenyl)dibenzothiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26-24/h1-16,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGCNAPUMMSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)SC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

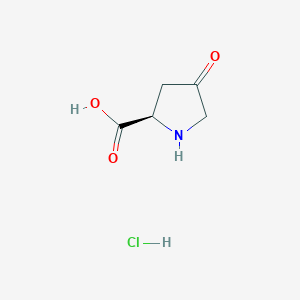


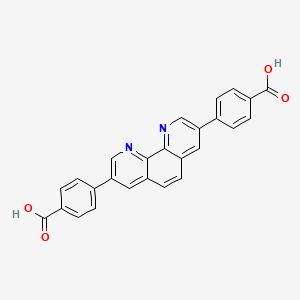
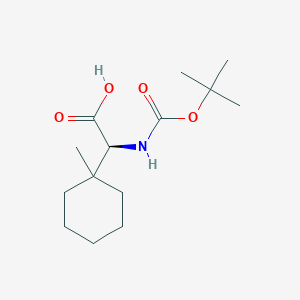
![(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8223057.png)
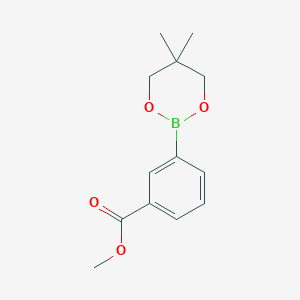

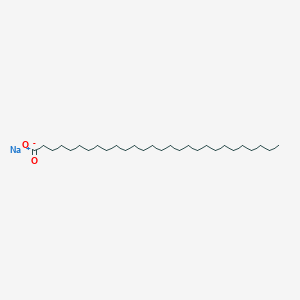
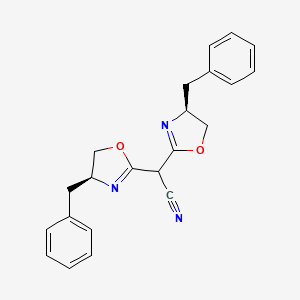
![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)
